2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a complex organic compound, notable for its intricate structure and diverse applications. It incorporates several functional groups, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials.
Initial steps may include the preparation of the intermediate 1,3-dioxo-1H-benzo[de]isoquinoline, which is then subjected to various condensation reactions with suitable ethyl and piperazine derivatives under controlled conditions.
The final step involves coupling with N-phenylacetamide under specific catalysts and solvents to yield the desired product.
Industrial Production Methods:
Industrial synthesis often employs scalable methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Continuous flow reactions and automated systems may be used to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in organic solvents.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution results in halogenated or other substituted derivatives.
科学的研究の応用
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Important in the development of novel synthetic methodologies.
Biology:
Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
Explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry:
Utilized in material science for creating advanced polymers and coatings.
作用機序
Comparison and Uniqueness:
Compared to its analogs, such as other piperazine or benzoisoquinoline derivatives, 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibits distinct chemical properties and biological activities.
Its unique structure allows for specific interactions and applications that may not be achievable with other compounds.
類似化合物との比較
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-3(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-4(3H)-yl)ethyl)piperazin-1-yl)-N-ethylacetamide
Hope you find this breakdown insightful! Let’s keep this chemistry lab buzzing with more discoveries.
生物活性
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₃₈H₃₀N₄O₆
- Molecular Weight : 638.668 g/mol
- CAS Number : Not specified in the sources but related compounds have been cataloged.
Anticancer Potential
Recent studies have indicated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have shown cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells.
Case Study: Cytotoxic Activity
A comparative study evaluated the cytotoxicity of several derivatives against HCT-116 cells, revealing that certain compounds had IC₅₀ values as low as 1.184 µM, demonstrating superior activity compared to established drugs like cabozantinib (IC₅₀ = 16.35 µM) . The following table summarizes the IC₅₀ values of selected compounds:
Compound | IC₅₀ (µM) |
---|---|
2a | 27.030 ± 1.43 |
3c | 1.184 ± 0.06 |
3e | 3.403 ± 0.18 |
Cabozantinib | 16.350 ± 0.86 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Targeting Specific Pathways : Some studies suggest that similar compounds modulate pathways involving vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .
Additional Pharmacological Effects
Beyond anticancer activity, related compounds have demonstrated neuroprotective and anticonvulsant properties in animal models:
- In a study evaluating anticonvulsant effects, certain derivatives showed a significant delay in the onset of convulsions and reduced frequency compared to control groups . For example:
- Compounds provided up to 80% protection at specific dosages (0.4 mg/kg for some derivatives).
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions starting from readily available precursors:
- Formation of the Isoquinoline Core : This involves cyclization reactions followed by functional group modifications.
- Piperazine Integration : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Final Acetylation : The terminal phenylacetamide group is formed via acylation reactions.
特性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-23(27-20-8-2-1-3-9-20)18-29-14-12-28(13-15-29)16-17-30-25(32)21-10-4-6-19-7-5-11-22(24(19)21)26(30)33/h1-11H,12-18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPZTQRPZFVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。